3-(Methoxymethyl)-4-methylpyrrolidine
CAS No.:
Cat. No.: VC17409047
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO |
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Molecular Weight | 129.20 g/mol |
IUPAC Name | 3-(methoxymethyl)-4-methylpyrrolidine |
Standard InChI | InChI=1S/C7H15NO/c1-6-3-8-4-7(6)5-9-2/h6-8H,3-5H2,1-2H3 |
Standard InChI Key | ABYWCRRRPFRFQD-UHFFFAOYSA-N |
Canonical SMILES | CC1CNCC1COC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-(Methoxymethyl)-4-methylpyrrolidine (CAS: 2097937-33-0) is typically encountered as its hydrochloride salt, with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . The compound’s structure consists of a pyrrolidine ring substituted with a methoxymethyl group (-CH₂OCH₃) at position 3 and a methyl group (-CH₃) at position 4 (Figure 1). The presence of these substituents introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular formula | C₇H₁₆ClNO | |
Molecular weight | 165.66 g/mol | |
Purity | ≥95% | |
Form | Hydrochloride salt |
Synthesis and Manufacturing
Synthetic Routes
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Ring Formation: Constructing the pyrrolidine backbone via cyclization of a linear amine precursor.
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Substituent Introduction:
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Methoxymethylation: Reaction of the pyrrolidine intermediate with methoxymethyl chloride under basic conditions.
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Methylation: Introduction of the methyl group at position 4 using methylating agents like methyl iodide.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Challenges in Production
Commercial production of this compound has been discontinued, as indicated by supplier catalogs . Challenges include:
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Regioselectivity: Ensuring precise substitution at the 3- and 4-positions.
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Purification: Separating stereoisomers or byproducts generated during synthesis.
Applications in Organic Chemistry
Catalytic Uses
While direct evidence for 3-(methoxymethyl)-4-methylpyrrolidine’s catalytic activity is lacking, structurally related compounds like (S)-(+)-2-(Methoxymethyl)pyrrolidine serve as organocatalysts in asymmetric aldol reactions . The methoxymethyl group enhances solubility and modulates electron density at the nitrogen center, facilitating enantioselective transformations.
Pharmaceutical Intermediates
Pyrrolidine derivatives are pivotal in drug discovery. For instance:
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Lisinopril, a hypertension drug, incorporates a pyrrolidine ring .
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Planar chiral phosphaferrocenophanes, synthesized using methoxymethyl-pyrrolidine derivatives, have applications in materials science .
Precaution | Guideline |
---|---|
Storage | Flammable liquids cabinet |
Personal protective gear | Gloves, eyeshields, respirator |
Ventilation | Use in fume hood |
Environmental Impact
The compound’s WGK 3 classification indicates severe aquatic toxicity . Proper disposal protocols are essential to mitigate environmental risks.
Future Research Directions
Expanding Synthetic Utility
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Asymmetric Catalysis: Investigating enantioselective reactions using chiral variants of this compound.
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Polymer Chemistry: Exploring its use in synthesizing conductive or biodegradable polymers.
Biological Activity Screening
Despite limited data, the structural similarity to bioactive pyrrolidines warrants studies on:
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Antimicrobial Properties: Testing against drug-resistant pathogens.
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Enzyme Inhibition: Targeting proteases or kinases involved in diseases.
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